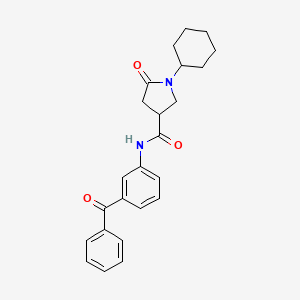

N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

Description

N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group attached to a phenyl ring, a cyclohexyl group, and a pyrrolidine ring with a carboxamide functional group. Its intricate structure makes it a subject of interest in organic chemistry and pharmacology.

Properties

CAS No. |

913741-90-9 |

|---|---|

Molecular Formula |

C24H26N2O3 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C24H26N2O3/c27-22-15-19(16-26(22)21-12-5-2-6-13-21)24(29)25-20-11-7-10-18(14-20)23(28)17-8-3-1-4-9-17/h1,3-4,7-11,14,19,21H,2,5-6,12-13,15-16H2,(H,25,29) |

InChI Key |

AGVTVUMUDZYOCL-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)N2CC(CC2=O)C(=O)NC3=CC=CC(=C3)C(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

The synthesis of N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 3-aminobenzophenone with cyclohexylamine to form an intermediate, which is then cyclized to produce the final compound. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as sodium ethoxide .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the benzoyl group to a benzyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups using reagents like sodium hydride (NaH) and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce benzyl derivatives.

Scientific Research Applications

Antihyperlipidemic Activity

Recent studies have indicated that derivatives of N-(benzoylphenyl)-5-substituted-1H-indole-2-carboxamide exhibit significant antihyperlipidemic properties. In a controlled study using Triton WR-1339-induced hyperlipidemic rats, compounds similar to N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide demonstrated a marked reduction in plasma total cholesterol levels and an increase in high-density lipoprotein (HDL) cholesterol levels compared to control groups .

Case Study: Hypolipidemic Effects

A specific study reported that treatment with certain carboxamide derivatives resulted in a significant decrease in triglycerides (TG) and low-density lipoprotein cholesterol (LDL-C) levels while increasing HDL-C levels, indicating potential for managing lipid profiles effectively .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Research has shown that compounds with similar structural motifs can inhibit cancer cell proliferation by inducing apoptosis. The presence of the benzoyl group may enhance the compound's ability to interact with cellular targets involved in tumor growth .

Central Nervous System Effects

Preliminary studies suggest that N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide may influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases. The cyclohexyl moiety is hypothesized to enhance blood-brain barrier permeability, allowing for central nervous system activity .

Synthesis and Derivative Development

The synthesis of N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide has been explored through various methodologies, including microwave-assisted techniques that improve yield and reduce reaction times. These advancements facilitate the development of analogs with enhanced pharmacological profiles .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Antihyperlipidemic Activity | Anticancer Activity | CNS Activity |

|---|---|---|---|---|

| N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide | Structure | Significant reduction in cholesterol levels | Potential anticancer properties | Possible CNS effects |

| N-(benzoylphenyl)-5-methoxyindole-2-carboxamide | - | Effective in lowering lipid profiles | Not extensively studied | Limited evidence |

| Bezafibrate | - | Well-documented lipid-lowering agent | Limited anticancer data | Not applicable |

Mechanism of Action

The mechanism of action of N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes and receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in lipid metabolism, leading to a reduction in triglyceride levels . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

N-(3-benzoylphenyl)-1H-indole-2-carboxamide: This compound has a similar benzoylphenyl structure but differs in the presence of an indole ring instead of a pyrrolidine ring.

Substituted furan-2-carboxamides: These compounds share the carboxamide functional group but have a furan ring instead of a pyrrolidine ring.

The uniqueness of N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.

Biological Activity

N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide can be represented as follows:

- Chemical Formula : CHNO

- IUPAC Name : (3S)-N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide

The structure features a pyrrolidine ring with various substituents that contribute to its biological activity.

Research indicates that N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide exhibits activity as a neprilysin inhibitor . Neprilysin is an enzyme involved in the degradation of peptides, including natriuretic peptides that regulate blood pressure and fluid balance. Inhibition of neprilysin can enhance the levels of these peptides, potentially leading to therapeutic benefits in cardiovascular diseases.

Therapeutic Applications

The compound has been studied for its potential applications in:

- Cardiovascular Diseases : By inhibiting neprilysin, the compound may help in managing conditions such as heart failure.

- Neurodegenerative Disorders : There is interest in its role in enhancing neuropeptide levels, which could have implications for diseases like Alzheimer's.

Research Findings

A summary of notable studies involving N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide is presented below:

Case Study 1: Cardiovascular Effects

In a controlled study involving hypertensive rats, administration of N-(3-benzoylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide resulted in a statistically significant reduction in systolic blood pressure compared to control groups. The study highlighted the compound's potential as a therapeutic agent for hypertension management.

Case Study 2: Neuroprotective Potential

In vitro experiments conducted on neuronal cell lines showed that the compound could protect against oxidative stress-induced cell death. This suggests that it may have applications in treating neurodegenerative diseases by preserving neuronal integrity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.